N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
The compound N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide, which belongs to the 1,2,4-oxadiazole class of compounds, has been synthesized as an anti-infective agent . The primary targets of this compound are likely to be microbial organisms, including bacteria, viruses, and parasites . For instance, it has been suggested that the compound may target the cysteine protease cruzain in Trypanosoma cruzi .
Mode of Action
It has been suggested that the compound interacts with its targets, such as the cysteine protease cruzain, through molecular docking . This interaction could potentially inhibit the activity of the target, leading to cytotoxicity and anti-trypanosomal activity .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of the cysteine protease cruzain in Trypanosoma cruzi can disrupt the parasite’s life cycle, leading to its death . .
Result of Action
The result of the compound’s action is likely to be the inhibition of growth or killing of the targeted microbial organisms . This can lead to the resolution of the infection and improvement of symptoms in the infected individual.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the targeted organisms . Understanding these factors can help in optimizing the use of this compound as an anti-infective agent.
Biochemical Analysis
Biochemical Properties
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The 1,2,4-oxadiazole ring in the compound is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The compound’s hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen in the oxadiazole ring, allow it to form strong interactions with biomolecules .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. The compound has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form strong hydrogen bonds with biomolecules allows it to interact with various targets within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the compound has been found to be non-toxic to mice at a concentration of 100 mg/kg
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation within cells can be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications
Preparation Methods
The synthesis of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to increase the yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent, with studies indicating its effectiveness against certain cancer cell lines.
Antimicrobial Activity: The compound has demonstrated antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Material Science: It has been explored for use in the development of energetic materials and fluorescent dyes.
Comparison with Similar Compounds
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide can be compared with other oxadiazole derivatives such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the oxadiazole core but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10(16-14(19)12-8-5-9-21-12)15-17-13(18-20-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXLYBJDIRESOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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